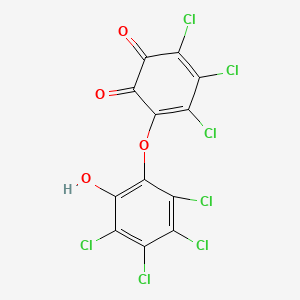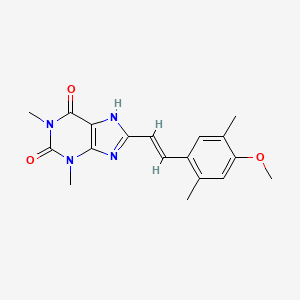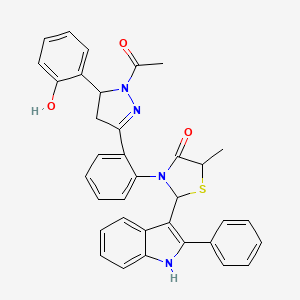
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirazol, 1-acetil-4,5-dihidro-5-(2-hidroxifenil)-3-(2-(5-metil-4-oxo-2-(2-fenil-1H-indol-3-il)-3-tiazolidinil)fenil)- es un complejo compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto en particular destaca por su intrincada estructura, que incluye múltiples grupos funcionales como hidroxifenil, indol y moieties tiazolidinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Pirazol, 1-acetil-4,5-dihidro-5-(2-hidroxifenil)-3-(2-(5-metil-4-oxo-2-(2-fenil-1H-indol-3-il)-3-tiazolidinil)fenil)- suele implicar reacciones orgánicas de varios pasos
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Pirazol, 1-acetil-4,5-dihidro-5-(2-hidroxifenil)-3-(2-(5-metil-4-oxo-2-(2-fenil-1H-indol-3-il)-3-tiazolidinil)fenil)- puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxifenil se puede oxidar para formar quinonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos en función de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxifenil produciría quinonas, mientras que la reducción de los grupos carbonilo produciría alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, lo que la convierte en una herramienta valiosa en la química orgánica sintética.
Biología y medicina
En biología y medicina, se han estudiado compuestos con estructuras similares por sus posibles actividades farmacológicas. Pueden exhibir propiedades como antiinflamatorias, anticancerígenas o antimicrobianas.
Industria
En la industria, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales, incluidos los polímeros y los colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirazol, 1-acetil-4,5-dihidro-5-(2-hidroxifenil)-3-(2-(5-metil-4-oxo-2-(2-fenil-1H-indol-3-il)-3-tiazolidinil)fenil)- depende de su aplicación específica. Por ejemplo, si exhibe actividad farmacológica, puede interactuar con dianas moleculares específicas, como enzimas o receptores, modulando las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de pirazol, derivados de indol y derivados de tiazolidinil. Cada una de estas clases de compuestos tiene propiedades y aplicaciones únicas.
Unicidad
Lo que diferencia a 1H-Pirazol, 1-acetil-4,5-dihidro-5-(2-hidroxifenil)-3-(2-(5-metil-4-oxo-2-(2-fenil-1H-indol-3-il)-3-tiazolidinil)fenil)- es su combinación de múltiples grupos funcionales, que pueden conferir propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
133405-41-1 |
|---|---|
Fórmula molecular |
C35H30N4O3S |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
3-[2-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-phenyl-1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C35H30N4O3S/c1-21-34(42)38(35(43-21)32-25-15-6-9-17-27(25)36-33(32)23-12-4-3-5-13-23)29-18-10-7-14-24(29)28-20-30(39(37-28)22(2)40)26-16-8-11-19-31(26)41/h3-19,21,30,35-36,41H,20H2,1-2H3 |
Clave InChI |
BYINXFVODHRFED-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


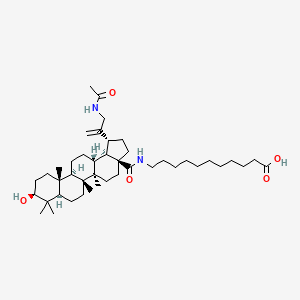

![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
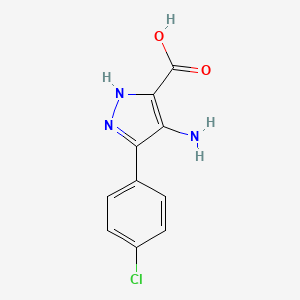

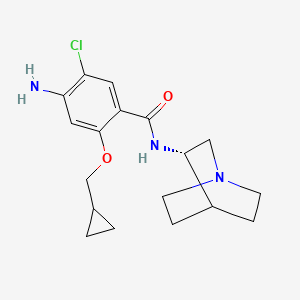
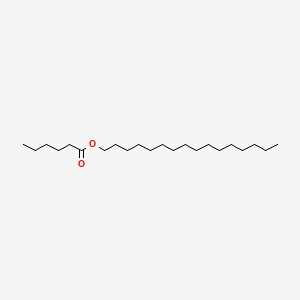
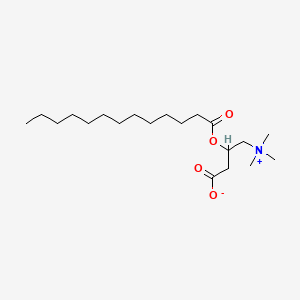
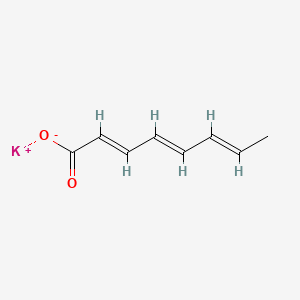
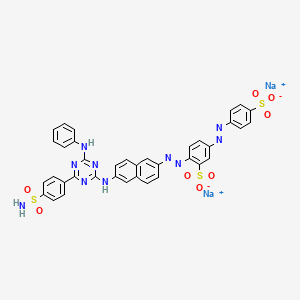
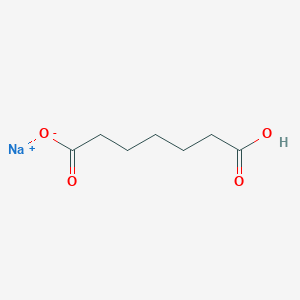
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
